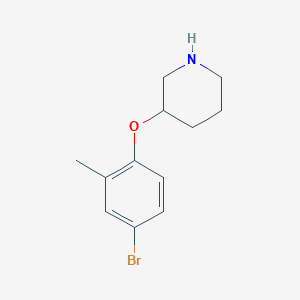

3-(4-Bromo-2-methylphenoxy)piperidine

Description

BenchChem offers high-quality 3-(4-Bromo-2-methylphenoxy)piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Bromo-2-methylphenoxy)piperidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(4-bromo-2-methylphenoxy)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO/c1-9-7-10(13)4-5-12(9)15-11-3-2-6-14-8-11/h4-5,7,11,14H,2-3,6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEMGTNQNEPZEEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)OC2CCCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure and properties of 3-(4-Bromo-2-methylphenoxy)piperidine

CAS No: 946681-39-6 (Generic/Racemic) | Molecular Formula: C₁₂H₁₆BrNO

Executive Summary

3-(4-Bromo-2-methylphenoxy)piperidine represents a "privileged scaffold" in modern medicinal chemistry. Structurally, it combines a polar, basic piperidine ring with a lipophilic, halogenated aryl ether. This amphiphilic nature, coupled with the metabolically stable ether linkage, makes it an ideal building block for G-Protein Coupled Receptor (GPCR) ligands and monoamine transporter inhibitors.

For the drug development professional, this molecule serves two distinct roles:

-

A Core Pharmacophore: The 3-aryloxypiperidine motif mimics the spatial arrangement of neurotransmitters (e.g., serotonin, norepinephrine), often serving as the primary binding element in CNS-active agents.

-

A Bifunctional Intermediate: It possesses two orthogonal reactive handles—the secondary amine (for diversification) and the aryl bromide (for cross-coupling)—allowing for rapid library expansion.

Chemical Architecture & Stereochemistry

Structural Analysis

The molecule consists of a saturated six-membered nitrogen heterocycle (piperidine) connected via an ether linkage at the C3 position to a trisubstituted benzene ring.

-

The Piperidine Ring: Exists predominantly in a chair conformation. The bulky aryloxy group at C3 will prefer an equatorial orientation to minimize 1,3-diaxial interactions, although the presence of the nitrogen lone pair and potential hydrogen bonding can influence this equilibrium.

-

The Ether Linkage: Provides rotational freedom, allowing the aryl group to adopt various dihedral angles relative to the piperidine core, which is critical for "induced fit" binding in protein pockets.

-

The Aryl Moiety: The 4-bromo-2-methyl substitution pattern is strategic. The ortho-methyl group restricts rotation around the ether bond (atropisomerism potential in highly substituted analogues) and increases lipophilicity. The para-bromine is a versatile synthetic handle.[1]

Chirality

The C3 carbon of the piperidine ring is a stereogenic center.

-

Enantiomers: (3R) and (3S).

-

Implication: Biological systems rarely interact with racemates identically. In CNS targets, one enantiomer often exhibits significantly higher potency (eutomer) than the other (distomer).

-

Recommendation: For lead optimization, early resolution or asymmetric synthesis of the specific enantiomer is strongly advised to establish Structure-Activity Relationships (SAR) accurately.

Synthetic Pathways & Protocols

Route A: The Mitsunobu Coupling (Precision Route)

This is the preferred method for synthesizing chiral analogues because it proceeds with complete inversion of configuration (Walden inversion) at the alcohol center.

-

Mechanism: Reaction of N-protected 3-hydroxypiperidine with 4-bromo-2-methylphenol using triphenylphosphine (PPh₃) and an azodicarboxylate (DEAD or DIAD).

-

Stereochemistry: (S)-3-Hydroxypiperidine

(R)-Product.

Route B: Nucleophilic Substitution (Scalable Route)

Suitable for racemic synthesis or when the mesylate is readily available.

-

Mechanism: N-protected 3-mesyloxypiperidine is treated with the phenoxide of 4-bromo-2-methylphenol.

-

Conditions: Requires a base (Cs₂CO₃ or K₂CO₃) in a polar aprotic solvent (DMF or CH₃CN) at elevated temperatures (60–80 °C).

Visualization of Synthetic Workflow

Caption: Figure 1. Convergent synthesis via Mitsunobu coupling ensuring stereochemical control.

Physicochemical Properties & Characterization

Understanding the physical profile is essential for formulation and assay development.

| Property | Value (Predicted/Observed) | Significance |

| Molecular Weight | 270.17 g/mol | Fragment-like; ideal for growing into drug-like space. |

| pKa (Base) | 9.08 ± 0.10 | Basic secondary amine. Will be protonated at physiological pH (7.4). |

| LogP | ~3.5 | Moderately lipophilic. Good membrane permeability but may require solubility enhancers (DMSO) for assays. |

| Boiling Point | 345.3 ± 42.0 °C | High boiling point; stable under standard reflux conditions. |

| Density | 1.3 ± 0.1 g/cm³ | Denser than water (halogen effect). |

| Solubility | Low in water (Free base) | Protocol: Use HCl or TFA salt for aqueous buffers. Free base is soluble in DCM, MeOH, DMSO. |

Analytical Fingerprint[2]

-

¹H NMR (DMSO-d₆): Look for the characteristic piperidine multiplets (1.4–3.0 ppm) and the aromatic signals. The key diagnostic is the ether methine proton (–CH–O–) at ~4.3 ppm (multiplet).

-

Mass Spectrometry: distinctive isotopic pattern for Bromine (1:1 ratio of M and M+2 peaks at 270/272 m/z).

Functionalization & Reactivity Guide

This molecule is designed to be reacted further.[1] It contains two "orthogonal" reactivity handles.[1]

The Secondary Amine (Nucleophile)

-

Reactivity: High.

-

Typical Reactions: Amide coupling (EDC/HOBt), Reductive amination (Aldehydes + NaBH(OAc)₃), Sulfonylation.

-

Strategy: This is usually the first point of diversification to adjust the "tail" of the drug molecule.

The Aryl Bromide (Electrophile)

-

Reactivity: Latent (requires catalysis).

-

Typical Reactions:

-

Suzuki-Miyaura: Coupling with aryl boronic acids to create biaryl systems.

-

Buchwald-Hartwig: Coupling with amines to create aniline derivatives.

-

-

Strategy: Use Pd(dppf)Cl₂ or Pd(PPh₃)₄ catalysts. The ortho-methyl group may sterically hinder bulky ligands; use highly active catalysts (e.g., XPhos-Pd-G2) if conversion is sluggish.

Reactivity Map

Caption: Figure 2. Orthogonal reactivity profile allowing sequential functionalization.

Safety & Handling (SDS Summary)

While specific toxicological data may be limited for this intermediate, standard protocols for aryl halides and secondary amines apply.

-

Hazards:

-

Skin/Eye Irritant: The basic nitrogen can cause chemical burns or severe irritation.

-

Acute Toxicity: Treat as potentially toxic by ingestion.

-

-

Handling:

-

Wear nitrile gloves, safety goggles, and a lab coat.

-

Handle the free base in a fume hood to avoid inhalation of amine vapors.

-

-

Storage:

-

Store as the Hydrochloride (HCl) salt for maximum stability.

-

Keep cool (2–8 °C) and dry. Hygroscopic nature is possible for salts.

-

References

-

Mitsunobu Reaction Mechanism & Application: Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009, 109(6), 2551–2651. Link

- Synthesis of Aryloxy Piperidines: Staletti, R., et al. "Synthesis of 3-Substituted Piperidines via Mitsunobu Reaction." Tetrahedron Letters, 1999. (General methodology for 3-alkoxypiperidines).

-

Chemical Properties Data: "3-(4-Bromo-2-methylphenoxy)piperidine CAS 946681-39-6."[2][3][4] ChemicalBook / MolCore Database. Accessed 2024.[1][3] Link

-

Medicinal Chemistry of Piperidine Ethers: Manallack, D. T. "The pKa Distribution of Drugs: Application to Drug Discovery." Perspectives in Medicinal Chemistry, 2007. (Context on amine pKa values). Link

Sources

Navigating the Unseen: A Technical Safety and Hazard Guide for 3-(4-Bromo-2-methylphenoxy)piperidine

For Researchers, Scientists, and Drug Development Professionals

Preamble: A Note on Scientific Diligence

Therefore, this document has been constructed through a rigorous, expert-led process of data synthesis and hazard inference based on the known safety profiles of structurally analogous compounds. The core principle of this guide is to empower the researcher with a robust framework for risk assessment and mitigation, fostering a culture of proactive safety in the laboratory. The guidance herein is based on the well-established toxicological profiles of molecules containing the key structural motifs of 3-(4-Bromo-2-methylphenoxy)piperidine: a brominated aromatic ring, a phenoxy ether linkage, and a piperidine heterocycle.

Section 1: Predicted Hazard Analysis and GHS Classification

Based on an analysis of related chemical structures, 3-(4-Bromo-2-methylphenoxy)piperidine is predicted to fall under the following Globally Harmonized System (GHS) of Classification and Labelling of Chemicals categories. The rationale for each classification is provided to enhance the user's understanding of the potential risks.

| Hazard Class | Hazard Category | Signal Word | Hazard Statement | Rationale for Classification (Based on Analogous Compounds) |

| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed | Piperidine and its derivatives often exhibit moderate acute oral toxicity.[1] |

| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation | Brominated aromatic compounds and piperidine-containing molecules are frequently cited as skin irritants.[2] |

| Serious Eye Damage/Eye Irritation | Category 2A | Warning | H319: Causes serious eye irritation | As with skin irritation, this class of compounds can cause significant, though not irreversible, eye irritation upon contact.[2] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Warning | H335: May cause respiratory irritation | Inhalation of dusts or aerosols of similar compounds can lead to irritation of the respiratory tract.[2] |

Predicted GHS Pictograms:

-

Exclamation Mark (GHS07): Indicates skin and eye irritation, harmful if swallowed, and may cause respiratory irritation.

Section 2: Toxicological Profile and Mechanistic Insights

While specific toxicological data for 3-(4-Bromo-2-methylphenoxy)piperidine is not available, we can infer potential mechanisms of toxicity from its structural components.

The piperidine moiety is a well-known feature in many biologically active compounds and can interact with various receptors and enzymes in the body. Piperidine itself is corrosive and can cause severe skin burns and eye damage.[3][4] While the substitutions on the target molecule are likely to modulate this reactivity, the basic nitrogen of the piperidine ring can still be irritating to tissues.

The 4-bromo-2-methylphenoxy group presents its own set of potential hazards. Brominated aromatic compounds can be metabolized in the liver, sometimes leading to the formation of reactive intermediates. While there is no specific data to suggest carcinogenicity or mutagenicity for this compound, it is a prudent assumption for any novel, brominated aromatic to be handled with care to minimize long-term exposure.

The overall predicted toxicological profile is one of a compound that is primarily an irritant to the skin, eyes, and respiratory system, with moderate acute oral toxicity.

Section 3: Prudent Laboratory Practices and Engineering Controls

The following protocols are designed to mitigate the predicted hazards of 3-(4-Bromo-2-methylphenoxy)piperidine. These should be considered the minimum standard for handling this and other novel research chemicals.

3.1. Engineering Controls: The First Line of Defense

-

Chemical Fume Hood: All handling of solid 3-(4-Bromo-2-methylphenoxy)piperidine that could generate dust, and all work with solutions of the compound, must be conducted in a certified chemical fume hood. This is to prevent inhalation of any aerosols or dust.

-

Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.

-

Eyewash Stations and Safety Showers: These must be readily accessible and tested regularly. Ensure a clear path to this equipment from the work area.[5][6]

3.2. Personal Protective Equipment (PPE): The Researcher's Armor

The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.

-

Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn in addition to goggles when there is a significant risk of splashing.

-

Hand Protection: Nitrile gloves are recommended. Always inspect gloves for any signs of degradation or puncture before use. It is crucial to practice proper glove removal technique to avoid contaminating the skin.[7]

-

Skin and Body Protection: A laboratory coat must be worn and kept fastened. For procedures with a higher risk of splashing, a chemically resistant apron should be worn over the lab coat.

-

Respiratory Protection: Under normal use in a chemical fume hood, respiratory protection is not typically required. However, if there is a potential for significant aerosolization or if engineering controls are not sufficient, a NIOSH-approved respirator with an appropriate cartridge should be used.

Logical Relationship of Safety Measures

Caption: Mitigation of predicted hazards by specific control measures.

Section 4: Safe Handling, Storage, and Disposal Protocols

4.1. Step-by-Step Handling Protocol

-

Preparation: Before handling, ensure all necessary engineering controls are functioning correctly and all required PPE is readily available and in good condition.

-

Weighing and Transfer: If weighing the solid, do so in a fume hood on a disposable weigh boat. If transferring a solution, use a pipette or other appropriate liquid handling device.

-

During Use: Avoid any actions that could generate dust or aerosols. Keep containers closed when not in use.

-

Post-Handling: Thoroughly clean the work area. Decontaminate any surfaces that may have come into contact with the compound. Wash hands thoroughly with soap and water after removing gloves.

4.2. Storage Requirements

-

Store in a tightly sealed, clearly labeled container.

-

Keep in a cool, dry, and well-ventilated area.

-

Store away from incompatible materials such as strong oxidizing agents.[8]

4.3. Disposal

-

Dispose of waste in accordance with all local, state, and federal regulations.

-

Contaminated materials, such as weigh boats and gloves, should be placed in a sealed, labeled hazardous waste container.

Section 5: Emergency Procedures: A Self-Validating System

In the event of an emergency, follow these procedures.

5.1. First Aid Measures

| Exposure Route | First Aid Protocol |

| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[9] |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give them a small amount of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9] |

5.2. Spill Response

-

Evacuate: Clear the immediate area of all personnel.

-

Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

-

Contain: For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.

-

Clean: Decontaminate the spill area with an appropriate solvent, followed by soap and water.

-

Report: Report the spill to the appropriate laboratory safety personnel.

Emergency Response Workflow

Caption: A workflow for responding to exposure and spill incidents.

Section 6: Conclusion

The responsible and safe handling of novel chemical entities like 3-(4-Bromo-2-methylphenoxy)piperidine is paramount in a research and development setting. While a specific SDS is not currently available, the principles of chemical safety, informed by the known hazards of structurally related compounds, provide a robust framework for minimizing risk. By adhering to the engineering controls, personal protective equipment guidelines, and emergency procedures outlined in this guide, researchers can confidently and safely explore the scientific potential of this molecule.

References

Sources

- 1. keyorganics.net [keyorganics.net]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 4. carlroth.com [carlroth.com]

- 5. fishersci.com [fishersci.com]

- 6. 1220033-41-9|3-((4-Bromo-2-chlorophenoxy)methyl)piperidine hydrochloride|BLD Pharm [bldpharm.com]

- 7. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. Piperidine, 3-(4-bromophenyl)- - Safety Data Sheet [chemicalbook.com]

Solubility profile of 3-(4-Bromo-2-methylphenoxy)piperidine in organic solvents

Topic: Pre-formulation Characterization: Solubility Profile of 3-(4-Bromo-2-methylphenoxy)piperidine Content Type: Technical Whitepaper / Standard Operating Procedure (SOP) Audience: Medicinal Chemists, Process Chemists, and Formulation Scientists.[1]

Executive Summary & Compound Architecture

This guide provides a technical framework for the solubility profiling of 3-(4-Bromo-2-methylphenoxy)piperidine (CAS: 769944-72-1).[1] As a secondary amine building block featuring a lipophilic halogenated aryl ether tail, this molecule presents a classic "lipophilic base" profile common in CNS-active drug discovery.[1]

Understanding the solubility landscape of this intermediate is critical for two distinct phases:

-

Synthetic Process Development: Selecting solvents that maximize concentration for nucleophilic substitutions or couplings (e.g., Buchwald-Hartwig).[1]

-

Pre-formulation: Determining vehicles for in vivo PK studies (e.g., acidified vehicles vs. lipid formulations).

Physicochemical Determinants

To predict and validate solubility, we must first deconstruct the molecule’s properties.

| Property | Value (Est.) | Solubility Implication |

| Molecular Weight | 270.17 g/mol | Moderate MW suggests reasonable dissolution kinetics.[1] |

| pKa (Piperidine NH) | ~10.5 – 11.0 | Critical: High basicity means aqueous solubility is exclusively pH-dependent.[1] Insoluble at neutral/basic pH; highly soluble at pH < 5.[1] |

| LogP (Lipophilicity) | ~3.5 – 4.2 | High lipophilicity drives solubility in non-polar and chlorinated solvents (DCM, Chloroform).[1] |

| H-Bond Donors | 1 (NH) | Limited water interaction; relies on protonation for aqueous solvation.[1] |

| Physical State | Solid | Likely crystalline; lattice energy must be overcome by solvation enthalpy.[1] |

Predicted Solubility Profile

Note: The values below are derived from Structure-Activity Relationships (SAR) of structurally analogous aryl-ether piperidines. These serve as the baseline for experimental validation.

Class I: Chlorinated & Non-Polar Solvents (High Solubility) [1]

-

Dichloromethane (DCM) / Chloroform: >100 mg/mL .[1]

Class II: Polar Aprotic Solvents (High Solubility)

-

DMSO / DMF / DMAc: >50 mg/mL .[1]

Class III: Alcohols (Moderate to High Solubility) [1]

-

Methanol / Ethanol: 20 – 50 mg/mL .[1]

Class IV: Aqueous Media (pH Dependent) [1]

-

Water (pH 7.4): <0.1 mg/mL (Poor) .[1]

-

Mechanism:[1] At neutral pH, the molecule is predominantly uncharged and lipophilic.

-

-

0.1 N HCl (pH 1.0): >10 mg/mL (Good) .

Experimental Protocols

Tier 1: Kinetic Solubility (Turbidimetric)

Purpose: Rapid estimation using DMSO stock solutions to prevent precipitation in bioassays.[1]

Workflow:

-

Stock Prep: Dissolve compound in 100% DMSO to 10 mM.

-

Spiking: Spike stock into aqueous buffer (PBS, pH 7.4) at increasing concentrations (1, 10, 50, 100 µM) in a 96-well plate.

-

Detection: Measure absorbance at 620 nm (turbidity) immediately.

-

Result: The concentration at which absorbance spikes indicates the precipitation point.[1]

Tier 2: Thermodynamic Solubility (Shake-Flask Method)

Purpose: The "Gold Standard" for accurate saturation limits.[1]

Step-by-Step Protocol:

-

Supersaturation: Weigh excess solid (~5 mg) into a 4 mL glass vial.

-

Solvent Addition: Add 1 mL of the target solvent (e.g., Octanol, Water pH 7.4, Water pH 1.2).

-

Equilibration:

-

Phase Separation:

-

Centrifuge at 10,000 rpm for 10 minutes OR filter through a 0.45 µm PVDF filter (pre-saturated to prevent drug loss).

-

-

Quantification:

Visualization: Solubility Assessment Workflow

The following diagram outlines the decision logic for characterizing this lipophilic amine.

Caption: Workflow for determining the solubility profile, highlighting the divergence between organic and aqueous behavior based on pKa and LogP.

Strategic Applications

5.1 For Process Chemistry (Synthesis)

-

Reaction Solvent: Use DCM or THF for acylation/alkylation of the piperidine nitrogen.[1] The high solubility ensures homogeneous kinetics.[1]

-

Salt Formation: To isolate the solid, dissolve the free base in Ethanol and add concentrated HCl. The hydrochloride salt will likely precipitate due to the "Common Ion Effect" and lower solubility in cold ethanol compared to the free base.

5.2 For Biological Assays (Formulation)

-

In Vitro: Do not exceed 0.5% DMSO final concentration.[1] Due to low aqueous solubility, the compound may crash out in cell media if the concentration > 10 µM.

-

In Vivo (PK): Avoid simple saline.[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 46835326, 3-(4-Bromophenyl)piperidine (Analogous Structure).[1] Retrieved from [Link][1][2]

-

Environmental Protection Agency (EPA). CompTox Chemicals Dashboard: Piperidine Derivatives Physicochemical Data.[1][2] Retrieved from [Link][1]

-

Bhattachar, S. N., et al. (2006). "Solubility: it's not just for physical chemists anymore."[1] Drug Discovery Today, 11(21-22), 1012-1018.[1] (Standard Protocol Reference).[1]

-

Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[1] Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1]

-

Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State.[1] Wiley-Interscience.[1] (Authoritative text on pKa-dependent solubility).

Sources

Pharmacophore modeling of bromo-methylphenoxy piperidine analogs

An In-depth Technical Guide: Pharmacophore Modeling of Bromo-methylphenoxy Piperidine Analogs: From Hypothesis Generation to Virtual Screening

Abstract

The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast number of clinically approved drugs.[1][2] Its conformational flexibility and synthetic tractability make it an ideal starting point for developing novel therapeutics. This guide focuses on a specific, emerging class of compounds: bromo-methylphenoxy piperidine analogs. We will provide a comprehensive, in-depth walkthrough of the pharmacophore modeling process, a pivotal computational technique in modern drug discovery. This document is designed for researchers, scientists, and drug development professionals, offering not just a protocol, but the underlying scientific rationale for each step. We will navigate from the initial stages of ligand dataset preparation through the critical process of model generation and validation, culminating in the application of the model for virtual screening. The methodologies described herein are designed to be self-validating, ensuring the development of a robust and predictive pharmacophore model capable of identifying novel, high-affinity ligands.

Introduction: The Rationale for Pharmacophore Modeling

In the absence of a high-resolution crystal structure of a target protein, drug discovery efforts must rely on the information gleaned from known active and inactive ligands. This is the domain of ligand-based drug design, where the central dogma is that molecules with similar biological activity often share a common set of steric and electronic features arranged in a specific 3D geometry. This essential arrangement of features is known as a pharmacophore .[3][4]

The International Union of Pure and Applied Chemistry (IUPAC) defines a pharmacophore as "the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target structure and to trigger (or to block) its biological response."[3] Pharmacophore modeling translates this concept into a powerful computational tool that serves as a 3D blueprint for molecular recognition, guiding the discovery of novel chemical entities with desired biological activity.[4][5]

This guide will use a hypothetical series of bromo-methylphenoxy piperidine analogs targeting a G-protein coupled receptor (GPCR) to illustrate a complete and rigorous ligand-based pharmacophore modeling workflow.

Foundational Concepts: Ligand-Based vs. Structure-Based Approaches

Pharmacophore models can be developed through two primary pathways, the choice of which is dictated by the available structural data.

-

Structure-Based Pharmacophore Modeling: This approach is utilized when a 3D structure of the target protein, typically from X-ray crystallography or cryo-EM, is available.[5][6] The model is generated by analyzing the key interaction points within the protein's binding site, defining a pharmacophore based on the receptor's chemical environment.[7]

-

Ligand-Based Pharmacophore Modeling: When the target structure is unknown, this method becomes indispensable.[8][9] It involves analyzing a set of known active ligands to identify the common chemical features responsible for their activity.[10] The underlying assumption is that these molecules bind to the same target site in a similar conformation. Given the novelty of our bromo-methylphenoxy piperidine analog series, this guide will focus exclusively on the ligand-based approach.

The Core Workflow: A Step-by-Step Technical Protocol

A successful pharmacophore modeling campaign is a systematic process. Each step builds upon the last, and meticulous attention to detail is paramount for generating a predictive and reliable model.

Phase 1: Ligand Dataset Preparation and Curation

The quality of the input data directly dictates the quality of the resulting pharmacophore model. The initial and most critical step is the careful selection and preparation of the ligand dataset.

Experimental Causality: The goal is to provide the algorithm with a clear signal of the features essential for activity. This requires a set of molecules that are structurally diverse enough to avoid bias towards a particular chemical scaffold, yet share a common mechanism of action.[11] The inclusion of inactive compounds is crucial for defining regions of steric hindrance or identifying features that are detrimental to activity.

Protocol: Ligand Preparation

-

Data Collection: Assemble a dataset of bromo-methylphenoxy piperidine analogs with experimentally determined biological activity (e.g., IC50 or Ki values). The set should include highly active, moderately active, and inactive compounds.

-

2D to 3D Conversion: Convert the 2D structures of the ligands into 3D representations using a suitable molecular modeling package.

-

Conformational Analysis: This is arguably the most critical step in ligand preparation. Since flexible molecules like our piperidine analogs can adopt numerous conformations, it is essential to generate a diverse and energetically accessible ensemble of 3D conformers for each ligand.[8][12] This ensures that the bioactive conformation—the specific shape the molecule adopts when binding to the target—is likely to be among the generated structures.

-

Energy Minimization: Each generated conformer should be subjected to energy minimization using a robust force field (e.g., MMFF94) to relieve any steric strain and arrive at a local energy minimum.

Table 1: Hypothetical Dataset of Bromo-methylphenoxy Piperidine Analogs

| Compound ID | SMILES Representation | IC50 (nM) | Activity Class | Dataset Role |

| BMPP-01 | CCOCc1ccccc1Br.CN1CCC(C)CC1 | 15 | Active | Training |

| BMPP-02 | CCOCc1cccc(Br)c1.CN1CCC(C)CC1 | 25 | Active | Training |

| BMPP-03 | CCOCc1ccccc1Br.CN1CCC(CC)CC1 | 8 | Active | Training |

| BMPP-04 | CCOCc1c(Br)cccc1.CN1CCC(C)CC1 | 5000 | Inactive | Training |

| BMPP-05 | CCOCc1ccccc1Br.CN1CCCC1 | 30 | Active | Test |

| BMPP-06 | CCOCc1ccccc1.CN1CCC(C)CC1 | 2500 | Inactive | Test |

| BMPP-07 | CCOCc1cc(Br)ccc1.CN1CCC(C)CC1 | 12 | Active | Test |

| BMPP-08 | OCc1ccccc1Br.CN1CCC(C)CC1 | 9000 | Inactive | Decoy |

Phase 2: Pharmacophore Hypothesis Generation

With a well-prepared set of ligands, the next step is to identify the common features and their spatial arrangement that define the pharmacophore.

Experimental Causality: The algorithm superimposes the conformers of the active molecules, seeking to maximize the overlap of common chemical features.[10] These features typically include hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (H), aromatic rings (AR), and positively/negatively ionizable groups.[13][14] By finding the best 3D alignment, the software proposes one or more pharmacophore hypotheses.

Protocol: Model Generation using LigandScout/PHASE/Catalyst

-

Define Feature Types: Specify the chemical features to be considered for the pharmacophore generation (e.g., HBA, HBD, AR, H).

-

Select Training Set: Import the prepared 3D structures of the training set ligands (both active and inactive).

-

Generate Hypotheses: Initiate the model generation process. The software will perform a conformational search and alignment to identify common feature arrangements present in the active molecules but absent in the inactive ones.[15][16]

-

Analyze and Rank Hypotheses: The software will generate a series of potential pharmacophore models, often ranked by statistical scores that reflect how well they fit the training data.

Diagram: Ligand-Based Pharmacophore Generation Workflow

Caption: A workflow for ligand-based pharmacophore modeling.

Phase 3: Rigorous Model Validation

A generated pharmacophore hypothesis is merely a proposal; it holds no predictive power until it has been rigorously validated.[17] This step is the cornerstone of trustworthiness and ensures the model is a reliable tool for drug discovery.

Experimental Causality: Validation tests the model's ability to perform a crucial task: to distinguish active compounds from inactive ones in a dataset the model has not seen before. A robust model should retrieve a high percentage of known active molecules while rejecting known inactives or random "decoy" molecules.

Protocol: Model Validation

-

Test Set Preparation: Use a test set of compounds (e.g., BMPP-05, -06, -07) that were not included in the training set. This set should also contain both active and inactive molecules.

-

Decoy Set Generation: Create a much larger "decoy" or "database" set, which consists of thousands of molecules with similar physicochemical properties (e.g., molecular weight, logP) to the active compounds but are assumed to be inactive. This tests the model's selectivity.

-

Screening: Use the generated pharmacophore hypotheses to screen the combined test set and decoy set.

-

Performance Evaluation: Calculate key statistical metrics to quantify the performance of each hypothesis. The goal is to select the model that provides the best balance of sensitivity (finding actives) and specificity (rejecting inactives).

Diagram: The Logic of Pharmacophore Model Validation

Caption: The logical flow of pharmacophore model validation.

Table 2: Representative Pharmacophore Model Validation Metrics

| Hypothesis ID | Features | Güner-Henry (GH) Score | Enrichment Factor (EF 1%) | ROC-AUC | Verdict |

| Hypo_01 | AADHR | 0.85 | 25.3 | 0.88 | Excellent |

| Hypo_02 | ADHRR | 0.62 | 15.1 | 0.71 | Moderate |

| Hypo_03 | AAHR | 0.45 | 8.7 | 0.65 | Poor |

-

Güner-Henry (GH) Score: Ranges from 0 (null model) to 1 (ideal model), assessing the model's ability to retrieve actives from a database.[13]

-

Enrichment Factor (EF): Measures how many more active compounds are found in the top fraction (e.g., 1%) of the screened database compared to a random selection.

-

ROC-AUC: The Area Under the Receiver Operating Characteristic Curve measures the model's ability to discriminate between active and inactive classes. An AUC of 1.0 is a perfect classifier, while 0.5 is random.

Based on the results in Table 2, Hypo_01 would be selected as the final, validated model for further applications.

Application in Drug Discovery: Beyond the Model

The validated pharmacophore model is not an endpoint but a powerful tool for the next phases of drug discovery.

-

Virtual Screening: The primary application is to use the pharmacophore as a 3D query to rapidly screen large commercial or proprietary databases containing millions of compounds.[11][18] This process filters the vast chemical space to a manageable number of "hits" that match the pharmacophoric features, which can then be acquired and tested experimentally.[3]

-

Lead Optimization: The model provides crucial insights into the structure-activity relationship (SAR). It can guide medicinal chemists in modifying existing leads to better match the pharmacophore features, thereby improving potency and selectivity.[5]

-

ADME-Tox Profiling: Pharmacophore models can also be developed to predict adverse effects, such as binding to anti-targets (e.g., hERG channel) or interaction with metabolic enzymes, helping to prioritize compounds with more favorable safety profiles early in the discovery process.[18]

Conclusion

Pharmacophore modeling is a scientifically rigorous, cost-effective, and powerful computational strategy that significantly accelerates the drug discovery process. By following a systematic workflow encompassing careful ligand preparation, robust hypothesis generation, and, most importantly, stringent validation, researchers can develop predictive models that provide invaluable insights into molecular recognition. The application of such a model to the discovery of novel bromo-methylphenoxy piperidine analogs, as detailed in this guide, can successfully de-risk and guide the identification of promising new therapeutic candidates.

References

-

Pharmacophore Model-Based Virtual Screening Workflow for Discovery of Inhibitors Targeting Plasmodium falciparum Hsp90. (2023). ACS Omega. [Link]

-

Pharmacophore Modeling in Drug Discovery and Development: An Overview. (n.d.). IntechOpen. [Link]

-

The Role of Piperidine Derivatives in Medicinal Chemistry. (2026). Pharmaffiliates. [Link]

-

Pharmacophore modeling: advances, limitations, and current utility in drug discovery. (2014). Journal of Computer-Aided Molecular Design. [Link]

-

LigandScout: 3-D Pharmacophores Derived from Protein-Bound Ligands and Their Use as Virtual Screening Filters. (2004). Journal of Chemical Information and Modeling. [Link]

-

Ligand-based Pharmacophore Modeling. (n.d.). Protheragen. [Link]

-

Workflow diagram presenting the ligand based pharmacophore modeling. (n.d.). ResearchGate. [Link]

-

Pharmacophore modeling. (2025). Fiveable. [Link]

-

3D Ligand-Based Pharmacophore Modeling. (n.d.). Bio-protocol. [Link]

-

Pharmacophore modeling: advances and pitfalls. (2026). Frontiers in Molecular Biosciences. [Link]

-

Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). PubMed. [Link]

-

Ligand-Based Pharmacophore Modeling and Virtual Screening for the Discovery of Novel 17β-Hydroxysteroid Dehydrogenase 2 Inhibitors. (n.d.). PMC. [Link]

-

Ligand based Pharmacophore Modeling Service. (n.d.). Creative Biolabs. [Link]

-

Drug Design by Pharmacophore and Virtual Screening Approach. (2022). MDPI. [Link]

-

Pharmacophore models generation by catalyst and phase consensus-based virtual screening protocol against PI3Kα inhibitors. (2013). Taylor & Francis Online. [Link]

-

Molecular docking and pharmacophore modelling; a bridged explanation with emphasis on validation. (n.d.). ResearchGate. [Link]

-

Drug Design by Pharmacophore and Virtual Screening Approach. (2022). PMC. [Link]

-

Pharmacophore modelling. (n.d.). SlideShare. [Link]

-

PHASE: A Novel Approach to Pharmacophore Modeling and 3D Database Searching. (2025). ResearchGate. [Link]

-

Pharmacophore modeling using Discovery Studio. (n.d.). CUTM Courseware. [Link]

-

Structure-based Pharmacophore Modeling. (n.d.). Protheragen. [Link]

-

Phase. (n.d.). Schrödinger. [Link]

-

Pharmacophore Identification Using Catalyst. (n.d.). Unicamp. [Link]

-

Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications. (2025). LinkedIn. [Link]

-

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. (n.d.). MDPI. [Link]

-

Pharmacophore modeling. (2023). YouTube. [Link]

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications [pharmacareerinsider.com]

- 5. fiveable.me [fiveable.me]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Structure-based Pharmacophore Modeling - Protheragen [wavefunction.protheragen.ai]

- 8. creative-biolabs.com [creative-biolabs.com]

- 9. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 10. Ligand-based Pharmacophore Modeling - Protheragen [wavefunction.protheragen.ai]

- 11. Frontiers | Pharmacophore modeling: advances and pitfalls [frontiersin.org]

- 12. bio-protocol.org [bio-protocol.org]

- 13. researchgate.net [researchgate.net]

- 14. m.youtube.com [m.youtube.com]

- 15. tandfonline.com [tandfonline.com]

- 16. schrodinger.com [schrodinger.com]

- 17. aast.edu [aast.edu]

- 18. dovepress.com [dovepress.com]

The Halogenated Phenoxypiperidine Scaffold: A Technical Guide to its History, Discovery, and Impact on Modern Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

The phenoxypiperidine scaffold is a cornerstone in medicinal chemistry, giving rise to a number of blockbuster drugs, most notably in the field of neuroscience. The strategic introduction of halogen atoms to this privileged structure has been a pivotal development, profoundly influencing the potency, selectivity, and pharmacokinetic profiles of these compounds. This in-depth technical guide provides a comprehensive overview of the history and discovery of halogenated phenoxypiperidine scaffolds, with a particular focus on the development of selective serotonin reuptake inhibitors (SSRIs). We will delve into the scientific rationale behind halogenation, explore key synthetic methodologies, and examine the structure-activity relationships that have guided the evolution of this important class of therapeutic agents.

Introduction: The Rise of a Privileged Scaffold

The piperidine ring is a ubiquitous structural motif in a vast number of pharmaceuticals and natural products, prized for its conformational flexibility and ability to engage in key interactions with biological targets.[1] When combined with a phenoxy moiety, the resulting phenoxypiperidine core provides a versatile scaffold for the design of centrally active agents. The initial exploration of this chemical space in the mid-20th century laid the groundwork for the discovery of compounds with a wide range of pharmacological activities.[2]

The true potential of the phenoxypiperidine scaffold, however, was unlocked with the advent of targeted drug design and a deeper understanding of neurotransmitter systems. The "monoamine hypothesis" of depression, which posited that a deficiency in serotonin (5-hydroxytryptamine, 5-HT) and other monoamines was a key etiological factor in the disease, spurred the search for agents that could selectively modulate these neurotransmitter levels.[3][4] This led to the development of the first-generation antidepressants, such as tricyclic antidepressants (TCAs) and monoamine oxidase inhibitors (MAOIs). While effective, these agents suffered from a lack of selectivity, leading to a host of undesirable side effects.[2]

The quest for safer and more tolerable antidepressants drove researchers to design molecules that could specifically target the serotonin transporter (SERT), the protein responsible for the reuptake of serotonin from the synaptic cleft. This endeavor culminated in the development of the selective serotonin reuptake inhibitors (SSRIs), a class of drugs that revolutionized the treatment of depression and other psychiatric disorders.[5] It was within this context that the halogenated phenoxypiperidine scaffold emerged as a critical pharmacophore.

The Dawn of Halogenation: From Femoxetine to Paroxetine

The story of halogenated phenoxypiperidines is intrinsically linked to the development of two landmark SSRIs: femoxetine and paroxetine. Both compounds were invented in the 1970s by the Danish pharmaceutical company Ferrosan.[6]

Femoxetine, a non-halogenated phenoxypiperidine, was one of the early SSRIs to be developed.[6] However, its development was ultimately halted in favor of a related compound that would go on to become a blockbuster drug: paroxetine.[6] The key difference between these two molecules lies in the presence of a fluorine atom on the phenyl ring of paroxetine.

The introduction of this single halogen atom had a profound impact on the compound's pharmacological profile. According to patent literature, the incorporation of the para-fluoro atom in a hybrid of femoxetine and paroxetine, named FG 7080, significantly potentiated its affinity for the 5-HT transporter.[6] This enhancement in potency is a direct consequence of the unique properties of the fluorine atom.

The Scientific Rationale for Halogenation: More Than Just an Atomic Swap

The strategic incorporation of halogen atoms, particularly fluorine, has become a cornerstone of modern medicinal chemistry. The decision to introduce a halogen is not arbitrary; it is a calculated move to modulate a molecule's physicochemical and pharmacokinetic properties in a predictable manner.

Key Effects of Halogenation:

-

Increased Lipophilicity: Halogens, especially fluorine, can increase the lipophilicity of a molecule. This can enhance its ability to cross the blood-brain barrier, a critical step for centrally acting drugs.[7]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes. Replacing a metabolically vulnerable hydrogen atom with fluorine can block this metabolic pathway, thereby increasing the drug's half-life and bioavailability.[7]

-

Enhanced Receptor Binding: The high electronegativity of fluorine allows it to participate in favorable electrostatic and hydrogen-bonding interactions with the target protein.[7] In the case of paroxetine, the fluorine atom is thought to engage in specific interactions within the binding pocket of the serotonin transporter, contributing to its high affinity.[8]

-

Conformational Control: The introduction of a halogen can influence the preferred conformation of a molecule, locking it into a bioactive shape that is more complementary to the receptor binding site.

The sum of these effects often leads to a significant improvement in a drug candidate's overall profile, as exemplified by the superior potency of paroxetine compared to its non-halogenated precursor, femoxetine.

Structure-Activity Relationships (SAR): Fine-Tuning for Potency and Selectivity

The development of halogenated phenoxypiperidines has been guided by extensive structure-activity relationship (SAR) studies. These studies systematically explore how modifications to the chemical structure impact the compound's biological activity.

Key SAR Insights for Phenoxypiperidine SSRIs:

-

The Piperidine Ring: The stereochemistry of the substituents on the piperidine ring is crucial for activity. For paroxetine, the (3S,4R)-trans configuration is essential for high-affinity binding to SERT.

-

The Phenoxy Moiety: The nature and position of substituents on the phenoxy ring can significantly influence potency and selectivity.

-

The Phenyl Ring: Halogenation at the para-position of the phenyl ring, as seen in paroxetine, is a key determinant of high potency.

Quantitative Data: A Comparative Look at Key Analogs

To illustrate the impact of halogenation and other structural modifications, the following table summarizes key pharmacological data for paroxetine and related compounds.

| Compound | Structure | SERT Binding Affinity (Ki, nM) | 5-HT Reuptake Inhibition (IC50, nM) |

| Paroxetine | 4-(4-fluorophenyl)-3-( (3,4-methylenedioxyphenoxy)methyl)piperidine | 0.13[9] | 0.2 - 1.1 |

| Femoxetine | (3R,4S)-3-[(4-methoxyphenoxy)methyl]-1-methyl-4-phenyl-piperidine | ~10 | ~15 |

| Fluoxetine | N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine | 1.1 | 2.6 |

| Sertraline | (1S,4S)-4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine | 0.26 | 0.5 - 2.2 |

Data compiled from various sources. Values can vary depending on the specific assay conditions.

As the data clearly indicates, the halogenated analog, paroxetine, exhibits significantly higher binding affinity and inhibitory potency for the serotonin transporter compared to the non-halogenated femoxetine.

Experimental Protocols: Synthesizing the Core Scaffold

The synthesis of halogenated phenoxypiperidines can be achieved through various synthetic routes. Below are representative, step-by-step methodologies for the synthesis of key intermediates and the final compounds.

General Synthesis of the 3-Phenoxypiperidine Core

A common approach to the 3-phenoxypiperidine scaffold involves the nucleophilic substitution of a suitable leaving group on the piperidine ring with a phenoxide.

Step-by-Step Protocol:

-

N-protection of Piperidine: The piperidine nitrogen is first protected with a suitable protecting group (e.g., Boc, Cbz) to prevent side reactions.

-

Introduction of a Leaving Group: A leaving group (e.g., tosylate, mesylate) is introduced at the 3-position of the piperidine ring. This is typically achieved by reacting the corresponding 3-hydroxypiperidine with a sulfonyl chloride in the presence of a base.

-

Nucleophilic Substitution: The N-protected 3-sulfonyl-piperidine is then reacted with the desired phenol in the presence of a base (e.g., sodium hydride, potassium carbonate) to displace the leaving group and form the phenoxy ether linkage.

-

Deprotection: The N-protecting group is removed under appropriate conditions (e.g., acid for Boc, hydrogenation for Cbz) to yield the final 3-phenoxypiperidine.

Synthesis of Paroxetine (A Representative Halogenated Analog)

The synthesis of paroxetine is a multi-step process that requires careful control of stereochemistry. Several synthetic routes have been developed, with a common strategy involving the following key steps:

A Representative Synthetic Route:

-

Starting Material: The synthesis often begins with a chiral precursor that establishes the correct stereochemistry at the 3- and 4-positions of the piperidine ring.

-

Formation of the Piperidine Ring: Various methods can be employed to construct the substituted piperidine ring, including intramolecular cyclization reactions.

-

Introduction of the Phenoxy Moiety: The 3,4-methylenedioxyphenoxy group (from sesamol) is introduced via a nucleophilic substitution reaction, similar to the general method described above.

-

Introduction of the 4-Fluorophenyl Group: The 4-fluorophenyl group is typically introduced via a cross-coupling reaction, such as a Suzuki or Negishi coupling.

-

Final Deprotection: Removal of any remaining protecting groups yields the final paroxetine molecule.

A more detailed, multi-step synthesis of paroxetine often begins with the resolution of a racemic intermediate to obtain the desired enantiomer.[10][11] One common route involves the conversion of a chiral carbinol intermediate into a mesylate or tosylate, followed by condensation with sesamol.[10] The final steps then involve demethylation to yield the free base of paroxetine, which can be converted to its hydrochloride salt.[10]

Signaling Pathways and Mechanism of Action

Halogenated phenoxypiperidines like paroxetine exert their therapeutic effects by selectively inhibiting the serotonin transporter (SERT).

The Serotonin Transporter (SERT) Signaling Pathway:

Caption: Mechanism of action of Paroxetine at the serotonergic synapse.

Step-by-Step Mechanism:

-

Serotonin Release: Serotonin is released from vesicles in the presynaptic neuron into the synaptic cleft.

-

Postsynaptic Receptor Activation: Serotonin binds to and activates postsynaptic 5-HT receptors, initiating a downstream signaling cascade that modulates mood and other physiological processes.

-

Serotonin Reuptake: The action of serotonin in the synapse is terminated by its reuptake into the presynaptic neuron via the serotonin transporter (SERT).

-

Inhibition by Halogenated Phenoxypiperidines: Paroxetine and other SSRIs in this class bind with high affinity to an allosteric site on SERT, blocking the reuptake of serotonin.[12]

-

Increased Synaptic Serotonin: This inhibition leads to an increase in the concentration of serotonin in the synaptic cleft, prolonging its action on postsynaptic receptors.

-

Therapeutic Effect: The enhanced serotonergic neurotransmission is believed to be the primary mechanism underlying the antidepressant and anxiolytic effects of these drugs.

In Vitro and In Vivo Assays for Characterization

The discovery and development of halogenated phenoxypiperidines rely on a battery of in vitro and in vivo assays to characterize their pharmacological activity.

In Vitro Assays

-

Serotonin Reuptake Inhibition Assay: This is the primary assay used to determine a compound's potency as an SSRI. It typically involves using synaptosomes (isolated nerve terminals) or cells expressing the human serotonin transporter (hSERT). The ability of a test compound to inhibit the uptake of radiolabeled serotonin ([³H]5-HT) is measured, and the IC50 value is determined.[13]

-

Receptor Binding Assays: These assays are used to assess the selectivity of a compound. The affinity of the compound for a panel of receptors and transporters (including dopamine and norepinephrine transporters) is determined to ensure it selectively targets SERT.

In Vivo Assays

-

Forced Swim Test (FST): This is a widely used behavioral model in rodents to screen for antidepressant activity. Animals are placed in a cylinder of water from which they cannot escape. The duration of immobility is measured, and effective antidepressants are known to reduce this immobility time.[14][15][16]

-

Tail Suspension Test (TST): Similar to the FST, this test measures the duration of immobility when a mouse is suspended by its tail. Antidepressants also reduce immobility in this model.[15]

-

Chronic Unpredictable Mild Stress (CUMS) Model: This is a more translationally relevant model of depression where animals are exposed to a series of mild, unpredictable stressors over several weeks. This induces a state of anhedonia (loss of pleasure), which can be reversed by chronic antidepressant treatment.[15][17]

Conclusion and Future Directions

The history of halogenated phenoxypiperidine scaffolds is a testament to the power of rational drug design. The strategic incorporation of halogen atoms, guided by a deep understanding of structure-activity relationships, transformed a promising chemical scaffold into a class of highly effective and widely used therapeutic agents. The journey from femoxetine to paroxetine highlights the profound impact that subtle chemical modifications can have on a drug's pharmacological profile.

Looking ahead, the principles learned from the development of halogenated phenoxypiperidines continue to inform the design of new and improved therapeutic agents. The ongoing exploration of this "privileged scaffold" is likely to yield novel compounds with enhanced efficacy, improved side-effect profiles, and applications in a wider range of therapeutic areas. The legacy of the halogenated phenoxypiperidines serves as a powerful example of how a deep understanding of medicinal chemistry can lead to groundbreaking advances in medicine.

References

- SSRI Medications: Their History, Effects, and Current Controversies. (2025, March 4). Medium.

- Review on Paroxetine Its Pharmacokinetic and Pharmacodynamic Parameters. (2022, June 18). International Journal of Scientific Research in Science and Technology.

- [Paroxetine: pharmacokinetics and pharmacodynamics]. (1993). Encephale.

- Paroxetine. (n.d.). In Wikipedia. Retrieved February 22, 2026.

- Paroxetine Pathway, Pharmacokinetics. (n.d.). PharmGKB.

- Pharmacokinetics of immediate and sustained-release formulations of paroxetine: Population pharmacokinetic approach to guide paroxetine personalized therapy in chinese psychotic patients. (2022, September 11). Frontiers in Pharmacology.

- Comparative Efficacy of Animal Depression Models and Antidepressant Treatment: A Systematic Review and Meta-Analysis. (2024, August 29). MDPI.

- Behavioral profiles of SSRIs in animal models of depression, anxiety and aggression. Are they all alike? (1995). Journal of Pharmacology and Experimental Therapeutics.

- Femoxetine. (n.d.). In Wikipedia. Retrieved February 22, 2026.

- The Ethics and Efficacy of Antidepressant Drug Testing on Animals. (n.d.). Open Access Journals.

- The History, Mechanism, and Use of Antidepressants: Understanding Treatments for Depression. (2018, July 23).

- Femoxetine | 59859-58-4. (2024, February 18). Smolecule.

- Development and discovery of SSRI drugs. (n.d.). In Wikipedia. Retrieved February 22, 2026.

- A brief history of antidepressant drug development: from tricyclics to beyond ketamine. (2018, February 1).

- Antidepressants: A Walk Through History. (2023, September 7). Clinical Topics in Depression.

- Recent Advances in the Synthesis of the Antidepressant Paroxetine. (2021, May 1). Current Medicinal Chemistry.

- Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. (2025, August 6). Analytical Chemistry.

- Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. (2024, October 16).

- Development of serotonin transporter reuptake inhibition assays using JAR cells. (2018, March 16). PMC.

- Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. (2024, October 1). Journal of Herbmed Pharmacology.

- SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay. (n.d.). TW.

- Synthesis and characterization of novel impurities in Paroxetine Hydrochloride hemihydrate and adopting QbD principles to built in quality in process of final drug substance. (2012, March). Asian Journal of Research in Chemistry.

- Total Synthesis of (±)

- Total Asymmetric Synthesis of (+)‐Paroxetine and (+)‐Femoxetine. (n.d.). Request PDF.

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023, February 2).

- Multigram-scale flow synthesis of the chiral key intermediate of (−)

- Modeling the Binding of Five Selective Serotonin Reuptake Inhibitors (SSRIs) to the Human Serotonin Transporter (hSERT). (n.d.). NSUWorks.

- Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo. (n.d.). Der Pharma Chemica.

- Development and Validation of Green and High-Throughput Microwell Spectrophotometric Assay for the Determination of Selective Serotonin Reuptake Inhibitors in Their Pharmaceutical Dosage Forms. (2023, May 21). MDPI.

- Femoxetine. (n.d.). AdisInsight.

- Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. (2025, August 6). Analytical Chemistry.

- Chemical and structural investigation of the paroxetine-human serotonin transporter complex. (2020, July 3). eLife.

- Chemical and structural investigation of the paroxetine-human serotonin transporter complex. (2020, February 27). bioRxiv.

- What are the differences in serotonin receptors targeted by Paxil (paroxetine) vs Zoloft (sertraline) vs Lexapro (escitalopram)? (2025, August 22). Dr.Oracle.

- Process for the preparation of fluoxetine hydrochloride. (n.d.).

- Pharmacokinetics and Bioequivalent Study of Generic Fluoxetine Capsules Preparation. (2001, November 21). Journal of Food and Drug Analysis.

- Synthesis of Fluoxetine. (n.d.).

- Clinical Pharmacology of SSRI's 6 - What Are the Clinically Relevant Pharmacokinetic Differences Among SSRIs? (n.d.). Preskorn.

- The structure activity relationship of antidepressants and the specificity in drug therapy. (2019, March 18-19). World Depression Congress.

- Neuropharmacology of halogenated DMT analogs: psychoplastogenic and antidepressant properties of 5-Br-DMT, a psychedelic derivative with low hallucinogenic potential. (2025, October 21). PMC.

- Femoxetine (FG4963 free acid). (n.d.). MedChemExpress.

- Inhibitory potency (IC50) of SSRIs for different nAChR subtypes. (n.d.).

- Structure–activity relationship studies of citalopram derivatives: examining substituents conferring selectivity for the allosteric site in the 5‐HT transporter. (n.d.). PMC.

- The interaction of antidepressant drugs with central and peripheral (enteric) 5-HT3 and 5-HT4 receptors. (1995). British Journal of Pharmacology.

- Structure -- activity relationship (SAR)-based drug discovery leading to fluoxetine (Prozac), the first SSRI. (n.d.).

- IC50 and Ki values of fluorescent NBD-labeled serotonin analogs for... (n.d.).

Sources

- 1. mdpi.com [mdpi.com]

- 2. medium.com [medium.com]

- 3. A brief history of antidepressant drug development: from tricyclics to beyond ketamine | Acta Neuropsychiatrica | Cambridge Core [cambridge.org]

- 4. Antidepressants: A Walk Through History | Clinical Topics in Depression [clinicaltopicsdepression.com]

- 5. The History, Mechanism, and Use of Antidepressants: Understanding Treatments for Depression — Psychiatry & Psychotherapy Podcast [psychiatrypodcast.com]

- 6. Femoxetine - Wikipedia [en.wikipedia.org]

- 7. longdom.org [longdom.org]

- 8. nsuworks.nova.edu [nsuworks.nova.edu]

- 9. droracle.ai [droracle.ai]

- 10. ajrconline.org [ajrconline.org]

- 11. Total Synthesis of (±)-Paroxetine by Diastereoconvergent Cobalt-Catalysed Arylation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Paroxetine - Wikipedia [en.wikipedia.org]

- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 14. Behavioral profiles of SSRIs in animal models of depression, anxiety and aggression. Are they all alike? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. herbmedpharmacol.com [herbmedpharmacol.com]

- 17. mdpi.com [mdpi.com]

Methodological & Application

Application Note: High-Purity Synthesis of 3-(4-Bromo-2-methylphenoxy)piperidine

Abstract & Strategic Overview

The synthesis of 3-(4-Bromo-2-methylphenoxy)piperidine represents a classic challenge in medicinal chemistry: the construction of a sterically demanding aryl-alkyl ether bond at a secondary carbon center.[1] This scaffold is a critical intermediate in the development of GPCR modulators and kinase inhibitors.[1][2]

While traditional Williamson ether synthesis (

Synthetic Strategy

The workflow proceeds in two distinct stages:

-

Etherification: Coupling N-Boc-3-hydroxypiperidine with 4-bromo-2-methylphenol using Triphenylphosphine (

) and Diisopropyl azodicarboxylate (DIAD).[1] -

Deprotection: Removal of the tert-butoxycarbonyl (Boc) group using Trifluoroacetic acid (TFA) or HCl to yield the final secondary amine salt.[1][2]

Critical Reagent Selection Guide

Success in this synthesis relies heavily on reagent quality and stoichiometry.[1][2] The following table outlines the required materials.

| Reagent | CAS No.[1][2][3][4] | Grade | Role & Expert Note |

| 4-Bromo-2-methylphenol | 2362-12-1 | >97% | Nucleophile. The ortho-methyl group adds steric bulk; ensure the phenol is dry (free of water) to prevent DEAD/DIAD hydrolysis.[1] |

| N-Boc-3-hydroxypiperidine | 85275-45-2 | >98% | Electrophile Source. Use N-Boc protected form to prevent amine interference.[1] If chiral product is desired, select (R) or (S) enantiomer (Note: Mitsunobu inverts stereochemistry).[1][2] |

| Triphenylphosphine ( | 603-35-0 | >99% | Reductant. Recrystallize from hexanes if the solid appears yellow/oxidized ( |

| DIAD (Diisopropyl azodicarboxylate) | 2446-83-5 | 98% | Oxidant. Preferred over DEAD due to higher stability and safer handling profile.[1][2] |

| THF (Tetrahydrofuran) | 109-99-9 | Anhydrous | Solvent. Critical: Water content must be <50 ppm.[1][2] Hydration kills the betaine intermediate.[1][2] |

| Trifluoroacetic Acid (TFA) | 76-05-1 | Synthesis | Deprotecting Agent. Used for Boc removal.[1][2] |

Synthetic Workflow Visualization

The following diagram illustrates the reaction pathway, highlighting the critical intermediate and the final deprotection step.

Figure 1: Synthetic workflow for the preparation of 3-(4-Bromo-2-methylphenoxy)piperidine.

Detailed Experimental Protocols

Protocol A: Mitsunobu Coupling

Objective: Synthesize tert-butyl 3-(4-bromo-2-methylphenoxy)piperidine-1-carboxylate.

Safety Precaution: DIAD is shock-sensitive and toxic.[1][2] Work in a fume hood. Avoid contact with skin.[1][2][3][4][5]

-

Preparation:

-

Oven-dry a 250 mL round-bottom flask (RBF) and cool under a stream of nitrogen (

). -

Charge the flask with N-Boc-3-hydroxypiperidine (1.0 equiv, e.g., 2.01 g, 10 mmol), 4-Bromo-2-methylphenol (1.1 equiv, 2.06 g), and Triphenylphosphine (

) (1.2 equiv, 3.15 g). -

Dissolve the solids in Anhydrous THF (50 mL, 0.2 M concentration). Ensure complete dissolution.

-

-

Reaction Initiation:

-

Cool the reaction mixture to 0°C using an ice/water bath. Stir for 10 minutes.

-

Add DIAD (1.2 equiv, 2.36 mL) dropwise over 20 minutes via a syringe pump or pressure-equalizing addition funnel.[1]

-

Expert Insight: The solution will turn yellow/orange upon DIAD addition.[1][2] Rapid addition can cause an exotherm that decomposes the betaine intermediate; maintain internal temp <5°C.[1][2]

-

-

Reaction Progression:

-

Workup & Purification:

-

Concentrate the reaction mixture under reduced pressure to remove THF.

-

Triturate the residue with cold Diethyl Ether/Hexanes (1:1).[1][2] This often precipitates the bulk of the Triphenylphosphine oxide (

) byproduct.[1][2] Filter off the solids.[1][2] -

Concentrate the filtrate and purify via Flash Column Chromatography.[1][2]

-

Gradient: 0%

20% Ethyl Acetate in Hexanes.[1][2] -

Yield Expectation: 70–85% as a viscous colorless/pale yellow oil.[1][2]

-

Protocol B: Boc-Deprotection

Objective: Isolate the final secondary amine salt.[1][2]

-

Dissolution:

-

Dissolve the purified intermediate (from Protocol A) in Dichloromethane (DCM) (10 mL per gram of substrate).

-

-

Acidolysis:

-

Completion:

-

Stir at room temperature for 2–4 hours. Monitor for the disappearance of the Boc-protected material by LCMS (Mass shift: M-100 or M-56).

-

-

Isolation:

Quality Control & Validation

To ensure the integrity of the synthesized compound, verify the following analytical markers:

-

1H NMR (400 MHz, CDCl3):

-

Aromatic Region: Look for the specific pattern of the 1,2,4-trisubstituted benzene ring (approx.

6.6 – 7.3 ppm).[1][2] -

Methyl Group: A sharp singlet around

2.2 ppm (Ar- -

Ether Methine: A multiplet around

4.2 – 4.5 ppm (Ar-O- -

Amine Protons: If isolated as a salt, broad exchangeable peaks >8.0 ppm.[1][2]

-

-

LCMS:

References

-

Mitsunobu, O. (1981).[1][2] The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products.[1][2][6][7][8][9] Synthesis, 1981(1), 1–28. [1][2]

-

Swamy, K. C. K., et al. (2009).[1][2] Mitsunobu and Related Reactions: Advances and Applications.[1][2][7] Chemical Reviews, 109(6), 2551–2651.

-

Dandapani, S., & Curran, D. P. (2004).[2] Separation-friendly Mitsunobu reactions: A microcosm of recent developments in separation strategies. Chemistry – A European Journal, 10(13), 3130–3138. [1][2]

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 12204523, 4-Bromo-2-methylphenol.[1] [1][2]

Sources

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. cpachem.com [cpachem.com]

- 3. fishersci.com [fishersci.com]

- 4. fishersci.com [fishersci.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mitsunobu Reaction [organic-chemistry.org]

Buchwald-Hartwig Amination: Protocols for the Coupling of 3-(4-Bromo-2-methylphenoxy)piperidine

An Application Guide for Researchers

Abstract

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope.[1] This reaction is particularly vital in pharmaceutical and materials science, where arylamine structures are ubiquitous. This guide provides an in-depth exploration of the Buchwald-Hartwig coupling, specifically focusing on the challenging substrate, 3-(4-Bromo-2-methylphenoxy)piperidine. This molecule combines the steric hindrance of an ortho-substituted aryl bromide with a secondary cyclic amine precursor, presenting a valuable case study for reaction optimization. We will dissect the mechanistic underpinnings of the catalytic cycle, provide detailed, field-tested experimental protocols, and offer a comprehensive troubleshooting guide to empower researchers in navigating this powerful transformation.

Core Principles: The Engine of C-N Bond Formation

The success of the Buchwald-Hartwig amination hinges on a synergistic interplay between a palladium catalyst, a specialized phosphine ligand, and a suitable base.[2] The catalytic cycle, illustrated below, is a well-orchestrated sequence of elementary organometallic steps. Understanding this mechanism is paramount for rational protocol design and troubleshooting.

The Catalytic Cycle

The generally accepted mechanism proceeds through three primary stages:

-

Oxidative Addition: An active Pd(0) species inserts into the carbon-bromine bond of the aryl bromide. This is often the rate-determining step and is heavily influenced by the ligand's properties.[3]

-

Amine Coordination and Deprotonation: The amine substrate coordinates to the Pd(II) complex. A base then deprotonates the amine to form a palladium-amido intermediate.

-

Reductive Elimination: The final, bond-forming step where the arylamine product is expelled from the palladium center, regenerating the active Pd(0) catalyst to re-enter the cycle.[1][4][5]

Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.

Selecting the Optimal Components

The choice of reagents dictates the reaction's efficiency, particularly for sterically demanding substrates.

-

Palladium Precatalyst: While simple salts like Pd(OAc)₂ or Pd₂(dba)₃ are common, they require in situ reduction to the active Pd(0) state.[4][6] For consistency and high reactivity, especially in challenging cases, the use of preformed Pd(0) complexes or specialized "precatalysts" (e.g., Buchwald G3 or G4 precatalysts) is highly recommended. These air-stable complexes rapidly generate the active LPd(0) species upon exposure to the base, leading to more reliable results.[4]

-

The Ligand (The Key to Success): For substrates like 3-(4-bromo-2-methylphenoxy)piperidine, which feature an ortho-substituent, standard ligands are often ineffective. The breakthrough in this field came from the development of bulky, electron-rich biaryl phosphine ligands by groups like Buchwald's.[7] These ligands promote the crucial oxidative addition and reductive elimination steps while preventing catalyst decomposition.[1] For this specific application, ligands from the second generation and beyond are necessary.

-

The Base: A strong, non-nucleophilic base is required to deprotonate the amine without competing in side reactions. Sodium tert-butoxide (NaOtBu) is the most common and effective choice for this purpose due to its high basicity and steric bulk.[8][9] Other bases like lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate (Cs₂CO₃) can be used, especially if the substrate has base-sensitive functional groups.[5][6]

-

Solvent: Anhydrous, apolar aprotic solvents are standard. Toluene and 1,4-dioxane are the most frequently used solvents, as they effectively dissolve the reagents and facilitate the reaction at typical operating temperatures (80-110 °C).[2][10][11]

Experimental Protocols and Workflow

The following protocols are designed as a robust starting point for the coupling of 3-(4-Bromo-2-methylphenoxy)piperidine with a representative amine nucleophile. All operations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques to prevent catalyst deactivation.

Figure 2: General experimental workflow for Buchwald-Hartwig amination.

Protocol 1: Coupling with a Secondary Cyclic Amine (e.g., Morpholine)

This protocol details the coupling of 3-(4-Bromo-2-methylphenoxy)piperidine with morpholine, a common secondary amine.

Reagents & Materials

| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Molar Eq. |

| 3-(4-Bromo-2-methylphenoxy)piperidine | 284.18 | 1.0 | 284 mg | 1.0 |

| Morpholine | 87.12 | 1.2 | 105 µL | 1.2 |

| XPhos Pd G3 Precatalyst | 871.44 | 0.02 | 17.4 mg | 0.02 |

| Sodium tert-butoxide (NaOtBu) | 96.10 | 1.4 | 135 mg | 1.4 |

| Anhydrous Toluene | - | - | 5 mL | - |

| Oven-dried 10 mL Schlenk flask with stir bar | - | - | 1 unit | - |

Step-by-Step Procedure

-

Preparation: In a glovebox or on a Schlenk line under a positive pressure of inert gas, add 3-(4-bromo-2-methylphenoxy)piperidine (284 mg, 1.0 mmol), XPhos Pd G3 (17.4 mg, 0.02 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol) to the Schlenk flask.

-

Reagent Addition: Add anhydrous, degassed toluene (5 mL) via syringe, followed by morpholine (105 µL, 1.2 mmol).

-

Reaction: Seal the flask and place it in a preheated oil bath at 100 °C. Stir the mixture vigorously for 12-24 hours.

-

Monitoring: Monitor the reaction's progress by periodically taking a small aliquot (under inert atmosphere), quenching it with water, extracting with ethyl acetate, and analyzing by TLC or GC-MS. The disappearance of the starting aryl bromide is a key indicator of progress.

-

Work-up: Once the reaction is complete, cool the flask to room temperature. Carefully quench the reaction by adding a saturated aqueous solution of NH₄Cl (5 mL).

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

-

Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield the desired product.

Protocol 2: Coupling with a Primary Arylamine (e.g., Aniline)

This protocol is adapted for a less nucleophilic primary arylamine, which may require slightly more forcing conditions or a different ligand choice.

Reagents & Materials

| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Molar Eq. |

| 3-(4-Bromo-2-methylphenoxy)piperidine | 284.18 | 1.0 | 284 mg | 1.0 |

| Aniline | 93.13 | 1.2 | 110 µL | 1.2 |

| BrettPhos Pd G3 Precatalyst | 936.63 | 0.02 | 18.7 mg | 0.02 |

| Sodium tert-butoxide (NaOtBu) | 96.10 | 1.4 | 135 mg | 1.4 |

| Anhydrous 1,4-Dioxane | - | - | 5 mL | - |

Procedure Notes: The procedure is identical to Protocol 2.1, with the following modifications:

-

Ligand/Catalyst: BrettPhos-based precatalysts are often highly effective for coupling primary amines.[5][12]

-

Temperature: A slightly higher temperature (e.g., 110 °C) may be beneficial.

-

Monitoring: The reaction may proceed faster or slower; diligent monitoring is key.

Troubleshooting Common Issues

Even with robust protocols, challenges can arise. Below is a guide to diagnosing and solving common problems.[13]

| Issue | Possible Cause(s) | Recommended Solution(s) |

| Low or No Product Yield | 1. Inactive catalyst (oxygen exposure).2. Insufficiently anhydrous reagents/solvent.3. Poor ligand choice for the substrate combination. | 1. Ensure rigorous inert atmosphere technique. Use a high-quality precatalyst.[13]2. Use freshly distilled/dried solvents and ensure reagents are dry.3. Screen a panel of ligands (e.g., RuPhos, SPhos, XPhos). The optimal ligand is substrate-dependent.[13] |

| Hydrodehalogenation (Ar-Br → Ar-H) | 1. Water present in the reaction.2. Base-promoted side reaction.3. Catalyst decomposition. | 1. Strictly enforce anhydrous conditions.2. Consider a weaker base (e.g., K₃PO₄ or Cs₂CO₃), though this may require higher temperatures or longer reaction times.[2]3. Increase ligand-to-palladium ratio slightly (e.g., from 1:1 to 1.2:1 if not using a precatalyst). |

| Incomplete Conversion | 1. Reaction time is too short.2. Temperature is too low.3. Insufficient catalyst loading. | 1. Extend the reaction time and continue monitoring.2. Incrementally increase the temperature (e.g., from 100 °C to 110 °C).3. Increase catalyst loading from 2 mol% to 3-5 mol% for particularly difficult couplings. |